二叔丁基马来酸酯

描述

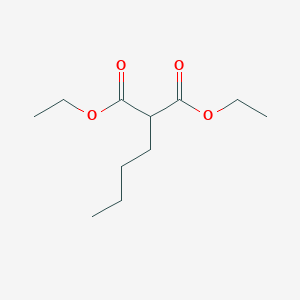

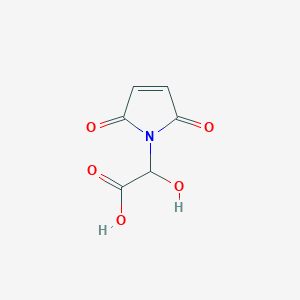

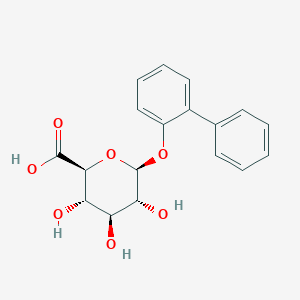

Di-tert-butyl maleate is a chemical compound utilized in polymer synthesis and various organic reactions. Its structure and reactivity make it a valuable compound in material science and organic chemistry.

Synthesis Analysis

- DtBM can be synthesized through a monomer-isomerization radical polymerization mechanism. This process involves using morpholine as an isomerization catalyst, which allows DtBM to homopolymerize into a high molecular weight polymer. The polymer exhibits a poly (tert-butoxycarbonylmethylene) structure similar to that from di-tert-butyl fumarate. A subsequent pyrolysis at 180°C provides a route for synthesizing high molecular weight poly(fumaric acid) (Otsu, Shiraishi, & Matsumoto, 1993).

Molecular Structure Analysis

- The molecular structure of related compounds, such as di-tert-butylphosphinic acid, demonstrates distinct dimeric structures. This can offer insights into the behavior and properties of DtBM in various chemical contexts (Druyan et al., 1976).

Chemical Reactions and Properties

- DtBM undergoes various chemical reactions, including polymerization and isomerization. These reactions are influenced by factors such as the presence of catalysts and the reaction conditions.

- In related compounds, such as tert-butyl nitrite, the dual role as an oxidant and a N1 synthon in multicomponent reactions demonstrates a versatile approach to synthesizing fused quinolines and isoquinolines, indicating the potential reactivity of DtBM in similar contexts (Sau et al., 2018).

科学研究应用

1. Production of Castor Oil Maleate

- Application Summary: Di-tert-butyl maleate is used in the production of castor oil maleate, which is used in healthcare products, synthetic lubricants, drying oils, water-soluble paints, and as a monomer in several polymers .

- Methods of Application: The compound is formed by direct reaction between castor oil and maleic anhydride, which can be accelerated using free radical catalysts . The influence of processing temperature and the concentration of di-tert-butyl peroxide (DTBP) in the production of castor oil maleate was studied applying response surface methodology .

- Results or Outcomes: The use of the radical initiator increased the rate of reaction, leading to a shorter reaction time and higher productivity . The optimal operating condition was found at 120ºC, 1 mol of maleic anhydride/mol of castor oil and 0.005 mol of DTBP/mol of castor oil, yielding 90.2% of castor oil maleate in 90 min .

2. Photoimaging with Chemically Amplified Resists

- Application Summary: Di-tert-butyl maleate is used in the formulation of new photoimaging materials by dissolving photosensitive onium salts into the free-radical copolymer of di-tert-butyl trans-butenedioate (di-tert-butyl fumarate) and styrene .

- Methods of Application: Exposure to mid- or deep-UV, followed by baking, drastically altered material solubility, absorbency, and other properties, through mass cleavage of the polymer’s numerous ester groups by photogenerated strong acid catalyst (chemical amplification) .

- Results or Outcomes: With aqueous base or organic solvent as developer, respectively positive or negative relief images could be obtained with submicron resolution . The materials also showed other good qualities for their application as microlithographic resists, such as sensitivity (14-38 mJ/cm2), contrast ( y = 4-7), transparency (0.17 pm-’ a t 254 nm), and thermal stability against both flowdistortion (Tgof 139 "C for fresh copolymer; 199 "C after deprotection) and depolymerization ('300 "0) .

3. Plasticizer for Aqueous Dispersions of Copolymers

- Application Summary: Dibutyl maleate, a similar compound to Di-tert-butyl maleate, is mainly used as a plasticizer for aqueous dispersions of copolymers with vinyl acetate .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, plasticizers are mixed with the polymer to increase its flexibility and workability .

- Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally, the use of plasticizers improves the properties of the polymer, making it more suitable for various applications .

安全和危害

Di-tert-butyl maleate is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .

属性

IUPAC Name |

ditert-butyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGHYYKWDQHFV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880692 | |

| Record name | maleic acid, di-t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl maleate | |

CAS RN |

7633-38-7, 18305-60-7 | |

| Record name | NSC134487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | maleic acid, di-t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)